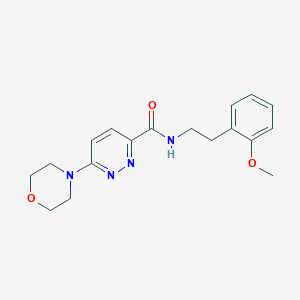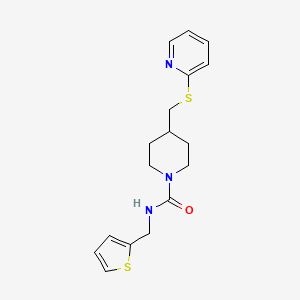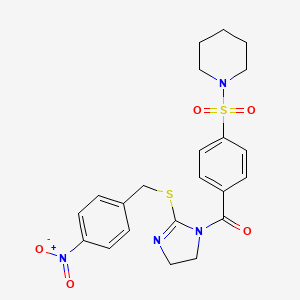![molecular formula C23H23N5O4S B2447131 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893271-32-4](/img/structure/B2447131.png)
5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and rings, including a 1,4-dioxa-8-azaspiro[4.5]decane ring, a triazoloquinazoline ring, and a sulfonyl group attached to a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane ring would provide a three-dimensional structure, while the triazoloquinazoline ring and the sulfonyl group would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group might make the compound susceptible to reactions with nucleophiles, while the nitrogen in the triazoloquinazoline ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the sulfonyl group might increase its polarity and affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
- 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline and similar compounds are created via synthesis methods such as Dimroth rearrangement, highlighting their complex chemical structure and potential for diverse applications (Shawali et al., 2008).
Applications in Heterocyclic Chemistry
- These compounds have been studied for their relevance in heterocyclic chemistry, particularly in the formation of triazoloazines and triazoloquinazolines, which are important in the development of various chemical substances (Wentrup, 1978).
Potential in Pharmacological Research
- Although direct applications in pharmacological research for this specific compound are not explicitly mentioned, related triazoloquinazoline derivatives have shown promise in areas like antimicrobial activity and as potential antihistaminic agents, suggesting a possibility for future exploration in drug development (Alagarsamy et al., 2008).
Role in Anticancer Research
- Similar compounds in the quinazoline category have demonstrated anticancer activity, indicating the potential research value of 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline in oncology and cancer treatment research (Ovádeková et al., 2005).
Molecular Structure and Reactions
- The compound's molecular structure and reaction mechanisms, including its synthesis and breakdown, are of particular interest in the field of organic chemistry, providing insights into its versatility and potential for various chemical reactions (Chernyshev et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-16-6-8-17(9-7-16)33(29,30)22-21-24-20(18-4-2-3-5-19(18)28(21)26-25-22)27-12-10-23(11-13-27)31-14-15-32-23/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPRTXMPOHFJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6(CC5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2447050.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2447052.png)




![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)
